molecular formula C24H23N3O4S2 B2580195 ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 686771-31-3

ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2580195
CAS No.: 686771-31-3
M. Wt: 481.59
InChI Key: NIWHUDWJWFFIQU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Drug Discovery

Research on compounds with similar structural features, such as various thieno[3,2-d]pyrimidin-2-yl derivatives, has been explored for their potential as antimicrobial agents. A study by Desai, N., Shihora, P. N., & Moradia, D. (2007) synthesized new quinazolines showing promise as potential antimicrobial agents, indicative of the relevance of such structures in developing new therapeutic molecules [Desai et al., 2007].

Heterocyclic Chemistry for Material Science

Compounds like ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate, containing heterocyclic structures, have been integral in synthesizing materials with unique properties. For instance, Meng, X., Natansohn, A., Barrett, C., & Rochon, P. (1996) discussed the synthesis of azo polymers with potential for reversible optical storage, showcasing the utility of complex molecules in advanced material applications [Meng et al., 1996].

Environmental Applications

Studies on related chemical structures have also highlighted the environmental relevance, such as the degradation of chlorimuron-ethyl by Aspergillus niger. Sharma, S. B., Banerjee, K., & Choudhury, P. (2012) found that this fungus could degrade herbicides, suggesting the potential of such compounds in bioremediation and environmental sustainability [Sharma et al., 2012].

Properties

IUPAC Name

ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-3-31-23(30)16-6-8-17(9-7-16)25-20(28)14-33-24-26-19-12-13-32-21(19)22(29)27(24)18-10-4-15(2)5-11-18/h4-11H,3,12-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWHUDWJWFFIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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